Granisetronum
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861188 | |
| Record name | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.34e-01 g/L | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
109889-09-0 | |
| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C (hydrochloride salt) | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Granisetron's Antagonistic Action on 5-HT3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Granisetron is a highly potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Its clinical efficacy as an antiemetic is directly attributable to its competitive and reversible inhibition of these ligand-gated ion channels. Located centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract, 5-HT3 receptors are crucial mediators of the vomiting reflex. By binding to the orthosteric site of the 5-HT3 receptor, granisetron physically obstructs the binding of serotonin (5-HT), thereby preventing the conformational changes required for channel opening and subsequent cation influx. This action effectively blocks the initiation of the emetic signal. This guide provides an in-depth examination of this mechanism, presenting quantitative binding and potency data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.
The 5-HT3 Receptor: A Primer
The 5-HT3 receptor is unique among serotonin receptors as it is not a G-protein coupled receptor, but rather a member of the Cys-loop superfamily of pentameric ligand-gated ion channels (LGICs).
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Structure: These receptors are composed of five subunits arranged pseudosymmetrically around a central ion-conducting pore. Functional channels can be homopentameric (composed of five 5-HT3A subunits) or heteropentameric.
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Function: Upon binding of the neurotransmitter serotonin, the receptor undergoes a rapid conformational change that opens the channel pore. This allows for the influx of cations, primarily Na⁺ and K⁺, with a smaller permeability to Ca²⁺. The resulting depolarization of the neuron leads to a fast, excitatory response.
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Localization: 5-HT3 receptors are strategically located on nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone of the area postrema, key areas for initiating the vomiting reflex.
Core Mechanism of Action: Competitive Antagonism
Granisetron exerts its effect through a mechanism of competitive antagonism . This means it competes directly with the endogenous ligand, serotonin, for the same binding site on the receptor.
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Binding: Granisetron binds with high affinity to the orthosteric binding site located at the interface between two adjacent subunits of the 5-HT3 receptor.
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Obstruction: By occupying this site, granisetron prevents serotonin from binding and activating the receptor.
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Inhibition of Channel Gating: Without the binding of an agonist like serotonin, the receptor remains in its closed conformational state.
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Signal Blockade: The prevention of channel opening means there is no influx of cations, no neuronal depolarization, and thus, the downstream signaling that leads to nausea and vomiting is inhibited.
Recent high-resolution cryo-electron microscopy studies have provided detailed insights into the binding pose of granisetron, confirming its orientation within the orthosteric site and its interactions with key amino acid residues. This physical occupation of the binding pocket is the fundamental basis of its inhibitory action.
Molecular Interactions within the Binding Pocket
The high-affinity binding of granisetron is dictated by specific interactions with amino acid residues within the receptor's binding pocket. This pocket is formed by the convergence of six peptide loops (A-F) from two adjacent subunits.
Key residues identified through mutagenesis and structural studies include:
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Loop B (W183): Tryptophan 183 is crucial, forming a cation-π interaction with granisetron.
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Loop D (R92): Arginine 92 is thought to interact directly with the indazole ring of granisetron.
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Loop E (Y143, Y153): Tyrosine residues in this loop are critical for binding, with their hydroxyl groups playing a significant role. Mutation of Y143 to alanine has been shown to completely eliminate granisetron binding.
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Loop C (Y234): The aromatic ring of granisetron is positioned between W183 (Loop B) and Y234 (Loop C).
These interactions collectively stabilize granisetron within the binding site, contributing to its high affinity and potent antagonistic activity.
Quantitative Pharmacodynamics
The interaction of granisetron with the 5-HT3 receptor has been quantified using various experimental assays. The data below is derived from studies on rat tissues.
Table 1: Binding Affinity of Granisetron
| Parameter | Value | Description | Source |
| pKi | 9.15 (9.02-9.28) | The negative logarithm of the inhibition constant (Ki), representing the affinity of granisetron for the 5-HT3 receptor in rat cortical membranes, determined by radioligand binding. |
The Ki value is derived from the pKi (Ki = 10-pKi M), indicating a nanomolar affinity.
Table 2: Functional Potency of Granisetron
| Parameter | Value | Description | Source |
| pA2 | 9.44 ± 0.40 | A measure of the potency of a competitive antagonist, derived from its ability to antagonize the depolarization induced by 5-HT in the isolated rat vagus nerve. |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Receptor Selectivity Profile
A key feature of granisetron is its high selectivity for the 5-HT3 receptor. It exhibits low to no affinity for other receptor types, which contributes to its favorable side-effect profile.
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Serotonin Receptors: Little or no affinity for 5-HT1A and 5-HT2 receptors.
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Other Neurotransmitter Receptors: Low affinity for adrenergic (alpha 1, alpha 2), dopamine (D2), muscarinic (M2), opioid (mu), benzodiazepine, and histamine (H1) receptors.
Signaling Pathways
The primary signal transduced by the 5-HT3 receptor is a rapid influx of cations leading to membrane depolarization. Granisetron's mechanism is to block this initial event. Agonist-induced activation, which granisetron prevents, can also lead to downstream signaling cascades mediated by calcium influx.
An In-depth Technical Guide to Ondansetron: A Selective Serotonin 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ondansetron is a first-generation selective serotonin 5-HT3 receptor antagonist, widely recognized as a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy (CINV) and radiotherapy, as well as in the postoperative setting. Its mechanism of action involves the competitive blockade of 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone. By inhibiting the binding of serotonin, ondansetron effectively mitigates the emetic reflex. This guide provides a comprehensive technical overview of ondansetron, including its pharmacological properties, key experimental protocols for its evaluation, and a summary of its clinical efficacy.
Mechanism of Action and Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, leading to neuronal depolarization. Ondansetron acts as a competitive antagonist at the serotonin binding site on the 5-HT3 receptor, preventing this channel opening and subsequent downstream signaling.
The signaling cascade initiated by 5-HT3 receptor activation involves an increase in intracellular calcium concentration, which in turn activates calcium/calmodulin-dependent kinase II (CaMKII). Activated CaMKII then phosphorylates and activates the extracellular signal-regulated kinase (ERK) 1/2 pathway. The antagonism of the 5-HT3 receptor by ondansetron effectively blocks this entire signaling cascade.
Below is a diagram illustrating the 5-HT3 receptor signaling pathway and the inhibitory action of ondansetron.
Quantitative Pharmacological Data
Receptor Binding Affinity
Ondansetron exhibits high affinity for the 5-HT3 receptor with a pKi value of approximately 8.07. Its selectivity is demonstrated by its substantially lower affinity for other neurotransmitter receptors.
| Receptor Subtype | Ondansetron pKi | Reference |
| 5-HT3 | 8.07 | |
| 5-HT1A | >5.0 | |
| 5-HT1B | >5.0 | |
| α1-adrenergic | >5.0 | |
| µ-opioid | >5.0 | |
| Table 1: Receptor Binding Profile of Ondansetron. |
Pharmacokinetic Parameters
The pharmacokinetic profile of ondansetron has been well-characterized in both healthy volunteers and cancer patients.
| Parameter | Healthy Volunteers | Cancer Patients | Reference |
| Oral Bioavailability | ~60% | 85-87% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | 1.9 - 2 hours | |
| Elimination Half-life (t½) | 3 - 4 hours | 5.2 - 6.2 hours | |
| Volume of Distribution (Vd) | ~160 L | - | |
| Plasma Protein Binding | 70 - 76% | - | |
| Clearance | 0.38 L/h/kg (19-40 yrs) | - | |
| Table 2: Pharmacokinetic Parameters of Ondansetron. |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Ondansetron has demonstrated significant efficacy in preventing CINV. The "complete response" rate, defined as no emetic episodes and no use of rescue medication, is a key endpoint in clinical trials.
| Chemotherapy Emetogenicity | Ondansetron Regimen | Complete Response (Acute Phase) | Complete Response (Delayed Phase) | Reference |
| Highly Emetogenic | Ondansetron + Dexamethasone | ~82% | ~73% | |
| Moderately Emetogenic | Ondansetron | ~62% | - | |
| Table 3: Clinical Efficacy of Ondansetron in CINV. |
Key Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using a radiolabeled ligand.
Methodology:
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Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT3 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
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Incubation: In a 96-well plate, combine the cell membranes, the radioligand [3H]GR65630 (a high-affinity 5-HT3 antagonist), and varying concentrations of the test compound (e.g., ondansetron). Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the procedure for measuring the effect of ondansetron on serotonin-induced currents in cells expressing 5-HT3 receptors.
Methodology:
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Cell Preparation: Culture HEK293 cells expressing the human 5-HT3A receptor on glass coverslips.
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Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.3).
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Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3).
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Whole-Cell Configuration: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
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Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV. Apply serotonin (e.g., 10 µM) to the cell using a rapid perfusion system to evoke an inward current. After a stable baseline response is established, co-apply serotonin with varying concentrations of ondansetron to measure the inhibition of the serotonin-induced current.
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Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of ondansetron. Construct a concentration-response curve for ondansetron's inhibition of the serotonin response to determine its IC50.
In Vivo Model of Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Binding Affinity of Granisetron to Serotonin Receptor Subtypes
This technical guide provides a comprehensive overview of the binding affinity of Granisetron to various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Granisetron is a potent and highly selective antagonist of the 5-HT3 receptor, a property that forms the basis of its clinical efficacy as an antiemetic agent, particularly in the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] This document details the quantitative binding characteristics of Granisetron, the experimental methodologies used to determine these properties, and the relevant physiological signaling pathways.
Quantitative Binding Affinity of Granisetron
Granisetron's pharmacological profile is distinguished by its high affinity for the 5-HT3 receptor and significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[4][5] This selectivity contributes to its favorable side-effect profile. The binding affinity is typically quantified using inhibition constants (Ki) or pKi values (-log Ki), derived from radioligand binding assays.
The data presented in the following table summarizes the binding affinities of Granisetron for several human and rat serotonin receptor subtypes.
| Receptor Subtype | Ligand/Assay Condition | Species | pKi | Ki (nM) | Reference |
| 5-HT3 | [3H]GR65630 displacement | Rat (cortical membranes) | 9.15 | 0.71 | |
| 5-HT3A | [3H]granisetron competition | Human (HEK293 cells) | - | 0.96 | |
| 5-HT4 | [3H]GR113808 displacement | Guinea pig (striatum) | 5.63 | 2344 | |
| 5-HT1A | Low affinity noted | Rat | - | - | |
| 5-HT1B | Substantial activity (pKi > 5.0) noted for Ondansetron, but Granisetron is more selective | - | - | - | |
| 5-HT1C | Low affinity noted | - | - | - | |
| 5-HT2 | Low affinity noted | Rat | - | - |
Note: Ki values are calculated from pKi where pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.
As the data indicates, Granisetron's affinity for the 5-HT3 receptor is in the sub-nanomolar to low nanomolar range, while its affinity for the 5-HT4 receptor is approximately 3.5 log units lower. Granisetron has also been shown to have little to no affinity for 5-HT1 and 5-HT2 receptors, as well as for adrenergic, dopaminergic, histaminergic, and opioid receptors.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of Granisetron is predominantly determined using competitive radioligand binding assays. The following protocol provides a generalized methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (Granisetron) for a specific receptor (e.g., 5-HT3) by measuring its ability to displace a known radioligand.
Materials:
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Biological Material: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor, or homogenized tissue known to be rich in the target receptor (e.g., rat cerebral cortex).
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Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, such as [3H]granisetron or [3H]GR65630.
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Test Compound: Granisetron hydrochloride of high purity.
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Non-specific Binding Control: A high concentration of a non-labeled ligand to saturate all specific binding sites.
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Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
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Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).
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Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in a cold lysis buffer.
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Centrifuge the homogenate to pellet the membranes.
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Wash the pellet by resuspending in fresh buffer and centrifuging again.
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Resuspend the final pellet in the assay buffer.
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Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
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Assay Setup:
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The assay is typically performed in a 96-well plate format.
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To each well, add the following in a final volume of 250 µL:
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A fixed amount of membrane preparation (e.g., 10-100 µg of protein).
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The radioligand at a concentration near its Kd value.
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Varying concentrations of the unlabeled test compound (Granisetron).
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Include wells for:
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Total Binding: Contains membranes and radioligand only.
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Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled competing ligand.
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-
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Incubation:
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Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
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Filtration and Washing:
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Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
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Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
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Quantification:
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Dry the filters and place them in scintillation vials with a scintillation cocktail.
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Measure the radioactivity on the filters using a scintillation counter.
-
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Data Analysis:
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Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
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Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
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Fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Visualizations: Signaling Pathways and Experimental Workflow
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Its activation by serotonin leads to a rapid influx of cations (primarily Na+ and Ca2+), causing neuronal depolarization. Granisetron acts as a competitive antagonist at this receptor, preventing serotonin from binding and thereby blocking the downstream signaling cascade.
Caption: Granisetron competitively antagonizes the 5-HT3 receptor.
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound like Granisetron.
Caption: A typical workflow for a radioligand binding assay.
This diagram illustrates the high selectivity of Granisetron for the 5-HT3 receptor subtype compared to other serotonin receptor subtypes.
References
- 1. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
The Pharmacokinetic and Metabolic Profile of Granisetron in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and highly selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Understanding its pharmacokinetic (PK) and metabolic fate in preclinical models is crucial for the non-clinical safety assessment and for guiding clinical study design. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of granisetron in key preclinical species, including rats, dogs, mice, and rabbits.
Pharmacokinetics
The pharmacokinetic profile of granisetron has been characterized in several preclinical species, revealing species-specific differences in its disposition. Granisetron generally exhibits rapid and complete absorption after oral administration, although it is subject to a significant first-pass metabolism, which reduces its oral bioavailability.[1][2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of granisetron in various preclinical models following intravenous (IV) and oral (PO) administration.
Table 1: Intravenous Pharmacokinetic Parameters of Granisetron in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Rat | 3 | - | 24[3] | - | 0.85[3] | 3.7[4] | ~3 |
| 6 | - | 24 | - | 0.86 | - | - | |
| Dog | - | - | - | - | ~0.7 | 2.6 | ~3 |
Data for Cmax and AUC for IV administration in rats and dogs were not consistently available in the reviewed literature.
Table 2: Oral Pharmacokinetic Parameters of Granisetron in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%) |
| Rat | 5 | - | - | - | - | 0.2 |
| 100 | - | - | - | - | ~10 | |
| Dog | 0.25 | - | - | - | - | ~17 |
| 1.5 | - | - | - | - | ~17 | |
| 10 | - | - | - | - | ~80 | |
| Rabbit | - | 12.09 ± 4.47 | 8 | 89.97 | - | - |
Pharmacokinetic data for mice were not available in the reviewed literature.
Absorption
Following oral administration, granisetron is rapidly and completely absorbed from the gastrointestinal tract in rats, dogs, mice, and rabbits. However, the systemic bioavailability is significantly reduced due to extensive first-pass metabolism in the liver. This first-pass effect is saturable at higher doses, leading to a dose-dependent increase in bioavailability, as observed in rats and dogs.
Distribution
Granisetron is a lipophilic amine that distributes extensively into tissues, reflected by a large volume of distribution of approximately 3 L/kg in both rats and dogs. It freely diffuses between plasma and red blood cells. Plasma protein binding is moderate, reported to be approximately 57% in rats and 45% in dogs.
Metabolism
The liver is the primary site of granisetron metabolism. The main metabolic pathways are N-demethylation and aromatic ring oxidation, followed by conjugation reactions.
In rats, the dominant biotransformation routes are 5-hydroxylation and N1-demethylation, with the resulting metabolites being extensively conjugated with glucuronic acid and sulfate. In dogs, the major metabolite is 7-hydroxy-granisetron, with smaller amounts of the 6,7-dihydrodiol and their conjugates also being formed.
The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of granisetron. In vitro studies with human liver microsomes have shown that the major route of metabolism is mediated by the CYP3A subfamily. Specifically, CYP3A4 has been identified as a major catalyst for 9'-desmethylation. More recent studies have highlighted a significant role for CYP1A1 in the primary 7-hydroxylation pathway of granisetron. While these findings are from human-derived systems, they provide a strong indication of the enzymes likely involved in preclinical species as well, though species-specific differences in CYP isoform activity exist.
Some of the metabolites of granisetron may retain pharmacological activity as 5-HT3 receptor antagonists.
Excretion
Granisetron and its metabolites are eliminated from the body through both renal and fecal routes. In rats and dogs, approximately 35-41% of an administered dose is excreted in the urine, while 52-62% is excreted in the feces, primarily via biliary excretion. Unchanged granisetron accounts for a small percentage of the excreted dose.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized methodologies for key experiments cited in the preclinical evaluation of granisetron.
In Vivo Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically cannulated in the jugular vein for serial blood sampling.
-
Drug Administration:
-
Intravenous (IV): Granisetron is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion into the tail vein or a cannulated vein.
-
Oral (PO): Granisetron is administered by oral gavage using a feeding needle. Animals are typically fasted overnight before dosing.
-
-
Blood Sampling:
-
Serial blood samples (e.g., 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Blood samples are collected into heparinized tubes.
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of granisetron and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or more sensitively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
In Vitro Metabolism Study using Liver Microsomes
-
Microsome Preparation: Liver microsomes are prepared from the livers of the preclinical species of interest (e.g., rat, dog) through differential centrifugation.
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (as a cofactor for CYP enzymes), and a buffer (e.g., potassium phosphate buffer).
-
Granisetron is added to the mixture to initiate the metabolic reaction.
-
The incubation is carried out at 37°C.
-
-
Sample Collection and Processing:
-
Aliquots are taken from the incubation mixture at various time points.
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
-
-
Metabolite Identification and Quantification:
-
The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
References
- 1. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irispublishers.com [irispublishers.com]
- 3. Pharmacokinetics of granisetron in rat blood and brain by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aapharma.ca [aapharma.ca]
The Discovery and Chemical Synthesis of Granisetron: A Technical Guide
Introduction
Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist widely used as an antiemetic agent, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. Its discovery marked a significant advancement in supportive care for cancer patients, offering a targeted mechanism of action with a favorable side-effect profile compared to earlier antiemetics. This technical guide provides an in-depth overview of the discovery and chemical synthesis of Granisetron, intended for researchers, scientists, and professionals in drug development.
Discovery of Granisetron
Granisetron was developed by chemists at the British pharmaceutical company Beecham Pharmaceuticals in the mid-1980s. The patent for Granisetron was filed in 1985, and it received approval for medical use in the United Kingdom in 1991, followed by the United States in 1994.
Mechanism of Action
Granisetron's therapeutic effect is derived from its high affinity and selectivity for the 5-hydroxytryptamine₃ (5-HT₃) receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT₃ receptors, initiating a vomiting reflex through both peripheral and central pathways. Granisetron competitively blocks these receptors, thereby preventing the emetogenic signal.
Experimental Workflow for Discovery
The discovery of Granisetron likely followed a structured drug discovery process, beginning with the identification of the 5-HT₃ receptor as a key target for antiemetic therapy. The general workflow would have included:
-
High-Throughput Screening (HTS): A library of compounds would be screened for their ability to bind to and inhibit the 5-HT₃ receptor. This is typically done using in-vitro radioligand binding assays.
-
In-Vitro Functional Assays: Compounds that showed high binding affinity would then be tested in functional assays to confirm their antagonist activity. These assays could involve measuring the inhibition of serotonin-induced depolarization in cell lines expressing the 5-HT₃ receptor.
-
In-Vivo Animal Models: Promising candidates from in-vitro studies would be advanced to in-vivo animal models of emesis. The ferret and the musk shrew are common models as they possess a vomiting reflex. In these models, emesis is induced by a chemotherapeutic agent (e.g., cisplatin) or a 5-HT₃ receptor agonist, and the ability of the test compound to prevent or reduce vomiting is assessed.
-
Lead Optimization: The lead compounds with demonstrated in-vivo efficacy would undergo medicinal chemistry efforts to optimize their potency, selectivity, pharmacokinetic properties, and safety profile, ultimately leading to the selection of Granisetron as a clinical candidate.
Chemical Synthesis of Granisetron
The chemical synthesis of Granisetron typically involves the coupling of two key intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine. Several synthetic routes have been reported in patents and scientific literature, with variations aimed at improving yield, purity, and scalability.
Key Synthetic Intermediates
-
1-Methyl-indazole-3-carboxylic acid: This intermediate provides the indazole carboxamide portion of the Granisetron molecule.
-
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: This bicyclic amine forms the other key part of the final molecule.
General Synthetic Scheme
The most common synthetic approach involves the formation of an amide bond between the activated form of 1-methyl-indazole-3-carboxylic acid (e.g., the acyl chloride) and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Caption: General synthetic workflow for Granisetron.
Quantitative Data on Chemical Synthesis
The following tables summarize quantitative data from various reported synthetic methods for Granisetron and its key intermediates.
Table 1: Synthesis of 1-Methyl-indazole-3-carboxylic Acid
| Methylating Agent | Base/Solvent | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
| Dimethyl sulfate | Calcium methoxide / Methanol | Reflux | 87.7 | 99.19% | |
| Trimethyl phosphate | Ethyl magnesium bromide / 1-Propanol | Reflux | Not Reported | 95.61% (crude) | |
| Methyl iodide | Sodium hydride / DMF | 50°C | 55 | Not Reported |
Table 2: Synthesis of Granisetron
| Coupling Method | Solvent | Base | Yield (%) | Purity (HPLC) | Reference |
| Acyl chloride | Dichloromethane | Triethylamine | 92 | >99% | |
| Acyl chloride | Chloroform | Not specified | 87.7 | Not Reported | |
| Methylation of precursor | Sodium hydride / THF |
Granisetron Hydrochloride in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of granisetron hydrochloride in dimethyl sulfoxide (DMSO), a common solvent for stock solutions in research and drug development. This document consolidates available data, outlines experimental protocols, and presents key information in a clear and accessible format to support laboratory professionals in the effective use of this compound.
Core Properties of Granisetron Hydrochloride
Granisetron is a selective 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting, particularly following chemotherapy.[1][2] For research purposes, it is often supplied as a hydrochloride salt, a white to off-white solid.
Solubility in DMSO
Granisetron hydrochloride is soluble in DMSO.[3] However, it is important to note that moisture-absorbing DMSO can reduce the solubility of the compound. Therefore, the use of fresh, anhydrous DMSO is highly recommended for the preparation of stock solutions.[3]
Several suppliers provide quantitative data on the solubility of granisetron hydrochloride in DMSO. These values are summarized in the table below for easy comparison. It is important to note that slight variations may exist between different batches and suppliers.
| Supplier/Source | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 17 | 48.72 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[3] |
| Selleck Chemicals | 11 | 35.21 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| Tocris Bioscience | 3.49 | 10 | - |
Note: The molecular weight of granisetron hydrochloride is 348.87 g/mol .
Stability of Granisetron Hydrochloride in Solution
General Recommendations for DMSO Stock Solutions
For optimal stability, it is recommended to:
-
Use anhydrous, high-purity DMSO. Water content can promote degradation of susceptible compounds.
-
Store stock solutions at low temperatures. Generally, storage at -20°C or -80°C is recommended for long-term stability.
-
Aliquot stock solutions into single-use volumes. This minimizes the number of freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.
-
Protect from light. Some compounds are light-sensitive. While specific data for granisetron in DMSO is unavailable, storing in amber vials or in the dark is a good precautionary measure.
Insights from Forced Degradation Studies
Forced degradation studies have been conducted on granisetron hydrochloride under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. These studies provide insight into the molecule's intrinsic stability and potential degradation pathways. Significant degradation of granisetron hydrochloride has been observed under basic hydrolysis and oxidative conditions. It is relatively stable under acidic, thermal, and photolytic stress. This suggests that exposure to basic or oxidative conditions should be avoided when preparing and storing DMSO stock solutions.
Stability in Aqueous Solutions (for reference)
Studies on the stability of granisetron hydrochloride in 0.9% sodium chloride and 5% dextrose in water have shown that it remains stable for extended periods when refrigerated or stored at room temperature. For instance, one study found that granisetron solutions (1 or 3 mg in 50 mL) in these diluents retained greater than 97% of the initial concentration over a 35-day period. While not directly transferable to DMSO, this information underscores the general chemical stability of the molecule under controlled conditions.
Experimental Protocols
The following sections outline generalized protocols for determining the solubility and stability of granisetron hydrochloride in DMSO. These are based on standard laboratory practices and methodologies reported in the literature for granisetron and other small molecules.
Protocol for Determining Solubility in DMSO
This protocol is based on the common "shake-flask" method.
Objective: To determine the saturation solubility of granisetron hydrochloride in DMSO at a specific temperature.
Materials:
-
Granisetron hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a series of vials with a fixed volume of DMSO.
-
Add excess granisetron hydrochloride powder to each vial to create a supersaturated solution.
-
Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC analysis).
-
Quantify the concentration of granisetron hydrochloride in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the DMSO to determine the solubility.
Protocol for Stability Testing of a DMSO Stock Solution
This protocol outlines a method to assess the long-term stability of a granisetron hydrochloride stock solution in DMSO.
Objective: To determine the degradation of granisetron hydrochloride in a DMSO stock solution over time at different storage temperatures.
Materials:
-
A freshly prepared, clear stock solution of granisetron hydrochloride in DMSO at a known concentration.
-
HPLC system with a UV detector and a suitable column (e.g., C18).
-
Storage vials (e.g., amber glass or polypropylene).
-
Freezers set to the desired storage temperatures (e.g., -20°C and -80°C).
Procedure:
-
Prepare a bulk stock solution of granisetron hydrochloride in anhydrous DMSO.
-
Aliquot the stock solution into multiple single-use vials.
-
Time Point Zero (T=0) Analysis: Immediately analyze a few aliquots to determine the initial concentration and purity. This is your baseline.
-
Storage: Store the remaining aliquots at the selected temperatures (e.g., -20°C and -80°C).
-
Time Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage condition.
-
Thaw the aliquots and bring them to room temperature.
-
Analyze the samples by HPLC to determine the concentration and purity of granisetron hydrochloride.
-
Data Analysis: Compare the concentration and purity at each time point to the T=0 data. The appearance of new peaks in the chromatogram may indicate the formation of degradation products. Stability is often defined as retaining ≥90% of the initial concentration.
Visualizations
5-HT3 Receptor Signaling Pathway
Granisetron exerts its antiemetic effect by blocking the 5-HT3 receptor, a ligand-gated ion channel. The following diagram illustrates the simplified signaling pathway of the 5-HT3 receptor.
Caption: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of granisetron.
Experimental Workflow for Stability Testing
The following diagram outlines the key steps in a typical experimental workflow for assessing the stability of granisetron hydrochloride in a DMSO stock solution.
Caption: Workflow for assessing the stability of a granisetron hydrochloride DMSO stock solution.
Conclusion
Granisetron hydrochloride is readily soluble in DMSO, making it a convenient solvent for the preparation of stock solutions for in vitro research. While specific long-term stability data in DMSO is limited, adherence to best practices for the storage of small molecules in DMSO, such as using anhydrous solvent, low-temperature storage, and minimizing freeze-thaw cycles, is crucial to ensure the integrity of the compound. The provided experimental protocols offer a framework for researchers to validate the solubility and stability of granisetron hydrochloride within their own laboratory settings, ensuring the accuracy and reproducibility of their experimental results.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Granisetron in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1] It is widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1][2] In preclinical research, rodent models are crucial for evaluating the efficacy and mechanism of action of antiemetic drugs like Granisetron. These application notes provide detailed protocols for the in vivo administration of Granisetron in rodents, focusing on its application in controlling chemotherapy-induced emesis.
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effects by blocking 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone of the area postrema.[3] Emetogenic stimuli, such as cisplatin chemotherapy, trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin activates 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex. Granisetron competitively inhibits the binding of serotonin to these receptors, thereby preventing the initiation of this emetic signaling pathway.[3]
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+). This influx leads to depolarization of the neuron and propagation of the emetic signal. The downstream signaling cascade involves calcium-dependent pathways, including the activation of Calmodulin Kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK).
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of Granisetron in rodents.
Table 1: Recommended Dosage Ranges for Granisetron in Rodents
| Route of Administration | Species | Dosage Range | Application | Reference(s) |
| Intravenous (IV) | Rat | 0.03 - 9 mg/kg | Toxicity and Pharmacokinetic Studies | |
| Intravenous (IV) | Mouse | 17 - 25 mg/kg (LD50) | Acute Toxicity | |
| Subcutaneous (SC) | Rat | 3 - 6 mg/kg/day | General Pharmacology and Reproductive Performance | |
| Oral (PO) | Rat | 1 - 100 mg/kg/day | Carcinogenicity and Toxicity Studies | |
| Oral (PO) | Mouse | 1 - 50 mg/kg/day | Carcinogenicity Studies | |
| Intragastric (IG) | Rat | 2.7 mg/kg | Cisplatin-Induced Emesis Model |
Table 2: Pharmacokinetic Parameters of Granisetron in Rats
| Parameter | Route | Dose | Value | Reference(s) |
| Elimination Half-life (Blood) | IV | 3 mg/kg | 50.7 ± 4.3 min | |
| Elimination Half-life (Blood) | IV | 6 mg/kg | 51.3 ± 5.5 min | |
| Elimination Half-life (Brain) | IV | 3 mg/kg | 74.3 ± 12.5 min | |
| Elimination Half-life (Brain) | IV | 6 mg/kg | 69.7 ± 6.3 min | |
| Oral Bioavailability | PO | 5 mg/kg | ~0.2% |
Experimental Protocols
Protocol 1: Preparation of Granisetron for In Vivo Administration
This protocol describes the preparation of Granisetron hydrochloride for intravenous, subcutaneous, and oral administration in rodents.
Materials:
-
Granisetron hydrochloride powder
-
Sterile 0.9% Sodium Chloride solution (Saline)
-
Sterile 5% Dextrose solution
-
Sterile water for injection
-
Appropriate sterile vials, syringes, and filters (0.22 µm)
Procedure:
-
Vehicle Selection:
-
For intravenous and subcutaneous injections, sterile 0.9% saline or 5% dextrose are suitable vehicles.
-
For oral gavage, sterile water or saline can be used.
-
-
Calculation of Granisetron Concentration:
-
Determine the required dose in mg/kg and the desired dosing volume (e.g., 5 ml/kg for oral gavage, 1-2 ml/kg for injections).
-
Calculate the final concentration of the dosing solution (mg/ml).
-
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of Granisetron hydrochloride powder.
-
In a sterile vial, dissolve the powder in the chosen vehicle to the final calculated volume.
-
Vortex or gently swirl the vial until the powder is completely dissolved.
-
For intravenous administration, it is recommended to filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
-
Storage:
-
Prepared solutions should be used immediately.
-
If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.
-
Protocol 2: Administration of Granisetron in a Cisplatin-Induced Emesis Model in Rats
This protocol outlines the use of Granisetron to mitigate emesis (measured by pica behavior - consumption of non-nutritive substances like kaolin) induced by the chemotherapeutic agent cisplatin.
Materials:
-
Male Wistar rats (200-250 g)
-
Granisetron solution (prepared as in Protocol 1)
-
Cisplatin solution (e.g., 6 mg/kg in sterile saline)
-
Kaolin (powdered)
-
Standard rat chow and water
-
Metabolic cages for individual housing and measurement of food/kaolin intake
Experimental Workflow:
Procedure:
-
Animal Acclimatization:
-
House rats individually in metabolic cages.
-
Allow a 7-day acclimatization period with ad libitum access to standard chow, water, and kaolin.
-
-
Baseline Measurement:
-
For 3 days prior to the experiment, measure and record the daily consumption of kaolin and chow for each rat to establish a baseline.
-
-
Grouping and Administration:
-
Randomly assign rats to experimental groups (e.g., Vehicle control, Cisplatin + Vehicle, Cisplatin + Granisetron).
-
On the day of the experiment, administer Granisetron (e.g., 2.7 mg/kg) or the vehicle via intragastric gavage to the respective groups.
-
One hour after Granisetron/vehicle administration, administer cisplatin (e.g., 6 mg/kg) or vehicle via intraperitoneal injection.
-
-
Data Collection:
-
Measure and record the consumption of kaolin and chow at 24, 48, and 72 hours post-cisplatin administration. A significant increase in kaolin consumption is indicative of pica, an index of emesis in rats.
-
-
Data Analysis:
-
Analyze the data to determine if Granisetron administration significantly reduces kaolin consumption compared to the cisplatin + vehicle group.
-
Conclusion
These protocols provide a framework for the in vivo administration of Granisetron in rodents for preclinical research. Adherence to these guidelines will help ensure the generation of reliable and reproducible data for the evaluation of Granisetron's antiemetic properties and other pharmacological effects. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.
References
Using Granisetron to Study Nausea and Vomiting in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granisetron, a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Its efficacy is rooted in its ability to block serotonin's action at 5-HT3 receptors, which are key players in the emetic reflex. This document provides detailed application notes and experimental protocols for utilizing Granisetron in preclinical animal models to investigate the mechanisms of nausea and vomiting and to evaluate novel antiemetic therapies. The protocols focus on established models, including the kaolin consumption (pica) assay in rats and emesis models in ferrets and shrews.
Introduction
Nausea and vomiting are debilitating side effects of many medical treatments, significantly impacting patient quality of life. The development of effective antiemetic agents relies on robust preclinical animal models that can accurately predict clinical efficacy. Granisetron serves as a critical tool in this research, acting as both a positive control and a mechanistic probe to elucidate the role of the serotonergic system in emesis.
Chemotherapeutic agents like cisplatin trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately initiating the vomiting reflex. Granisetron exerts its antiemetic effect by blocking these 5-HT3 receptors both peripherally and centrally.
This guide offers detailed protocols for using Granisetron in common animal models of nausea and vomiting, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron is a highly selective antagonist of the 5-HT3 receptor, with a binding affinity thousands of times greater for this receptor subtype than for other serotonin receptors or other neurotransmitter receptors. The binding is non-competitive and results in a long duration of action.
The emetic signaling cascade initiated by chemotherapy is depicted below:
Animal Models for Studying Nausea and Vomiting
The choice of animal model is critical and depends on the specific research question. While rodents like rats do not vomit, they exhibit pica, the consumption of non-nutritive substances like kaolin, which is a well-established surrogate for nausea. Ferrets and shrews, on the other hand, have a vomit reflex and are considered gold-standard models for studying emesis.
Experimental Protocols
Kaolin Consumption (Pica) Assay in Rats
This protocol is adapted from studies investigating cisplatin-induced pica in rats.
Objective: To assess the effect of Granisetron on chemotherapy-induced nausea (pica).
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Standard rat chow and water
-
Kaolin (hydrated aluminum silicate) pellets
-
Cisplatin
-
Granisetron hydrochloride
-
Saline (0.9% NaCl)
-
Metabolic cages for individual housing and measurement of food/kaolin intake
Experimental Workflow:
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 7 days to acclimate them to the environment and the presence of kaolin.
-
Baseline Measurement: For 3 consecutive days before the experiment, measure and record the daily consumption of kaolin, food, and water, as well as the body weight of each animal.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle + Saline, Vehicle + Cisplatin, Granisetron + Cisplatin).
-
Treatment Administration:
-
Administer Granisetron (e.g., 0.1 - 1 mg/kg, intraperitoneally) or vehicle (saline).
-
30 minutes later, administer cisplatin (e.g., 6 mg/kg, intraperitoneally) or saline.
-
-
Observation and Data Collection: Measure kaolin, food, and water consumption and body weight every 24 hours for the next 48-72 hours.
Data Analysis: Compare the cumulative kaolin consumption between the different treatment groups. A significant reduction in kaolin intake in the Granisetron-treated group compared to the cisplatin-only group indicates an anti-nausea effect.
Cisplatin-Induced Emesis in Ferrets
This protocol is based on established ferret models of chemotherapy-induced emesis.
Objective: To quantify the antiemetic efficacy of Granisetron against cisplatin-induced vomiting.
Materials:
-
Male ferrets (1-1.5 kg)
-
Observation cages with a clear view for video recording
-
Cisplatin
Granisetron: A Versatile Pharmacological Tool for Probing Serotonergic Mechanisms in Neuroscience Research
Application Note and Detailed Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Granisetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel. Its high specificity and well-characterized pharmacological profile make it an invaluable tool for dissecting the role of the 5-HT3 receptor in a wide array of neurological processes and disease models. This document provides detailed application notes and experimental protocols for utilizing granisetron in neuroscience research, focusing on its mechanism of action, and its application in studying synaptic transmission, neuroinflammation, and behavior.
Pharmacological Profile of Granisetron
Granisetron exhibits high affinity for the 5-HT3 receptor with minimal interaction with other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4), as well as adrenergic, dopaminergic, histaminergic, and opioid receptors. This selectivity is crucial for isolating the effects of 5-HT3 receptor blockade in complex biological systems.
Mechanism of Action: The 5-HT3 receptor is a cation-selective ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, resulting in neuronal depolarization. Granisetron acts as a competitive antagonist, binding to the 5-HT3 receptor to prevent serotonin-mediated channel opening and subsequent downstream signaling events. This blockade of cation influx is the primary mechanism by which granisetron exerts its effects.
Quantitative Data Summary
The following table summarizes key quantitative parameters for granisetron, providing a reference for experimental design.
| Parameter | Value | Species/System | Reference |
| pKi (5-HT3 Receptor) | 9.15 (9.02-9.28) | Rat cerebral cortex membranes | |
| Ki (5-HT3A Receptor) | 0.22 ± 0.07 nM | Human 5-HT3A receptors expressed in cells | |
| IC50 (5-HT induced current) | 0.38 ± 0.02 nM | 5-HT3A expressing cells | |
| Effective Dose (Behavioral - Rodent) | 0.003 - 3 mg/kg (s.c.) | Rat (Morphine-induced reward) | |
| Effective Dose (Behavioral - Rodent) | 10 and 40 µg/kg (i.v.) | Children (Chemotherapy-induced emesis) | |
| In Vitro Concentration (Neuroinflammation) | 10 and 20 µM | bEnd3 and SH-SY5Y-APP cells |
Signaling Pathway
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of Granisetron.
Application Note: Quantification of Granisetron in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Granisetron in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for high-throughput analysis in clinical and research settings.
Introduction
Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, widely used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. Accurate quantification of Granisetron in biological matrices like plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Granisetron in human plasma, intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Granisetron hydrochloride reference standard
-
Granisetron-d3 internal standard (IS)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[1][2]
-
Analytical column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8μm) or equivalent[1]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Granisetron hydrochloride and Granisetron-d3 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare serial dilutions of the Granisetron stock solution with a 50% methanol solution to create working standard solutions at concentrations ranging from 1.00 to 400 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the Granisetron-d3 stock solution with 50% methanol to a final concentration of 50 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.05, 0.1, 0.4, 1.0, 4.0, 8.0, 16.0, and 20.0 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 7.5, and 15 ng/mL).
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL Granisetron-d3) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As described in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas (CAD) | 8.00 |
| Curtain Gas (CUR) | 35.00 |
| Ion Source Gas 1 (GS1) | 45.00 |
| Ion Source Gas 2 (GS2) | 50.00 |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Granisetron | 313.3 | 138.1 | 55 | 33 |
| Granisetron-d3 (IS) | 316.1 | 138.3 | 80 | 33 |
Note: Mass spectrometer parameters may require optimization for different instruments.
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.05 to 20.0 ng/mL for Granisetron in human plasma. The calibration curve was constructed by plotting the peak area ratio of Granisetron to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
| Parameter | Value |
| Linearity Range | 0.05 - 20.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 0.15 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Medium | 7.5 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| High | 15.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
Data presented are typical expected values based on published literature. Actual results may vary.
Recovery and Matrix Effect
The extraction recovery of Granisetron from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.
| Parameter | Granisetron | Granisetron-d3 (IS) |
| Extraction Recovery (%) | > 85% | > 85% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% |
Workflow Diagram
Caption: LC-MS/MS workflow for Granisetron quantification in plasma.
Conclusion
The LC-MS/MS method described in this application note is a reliable, sensitive, and high-throughput approach for the quantification of Granisetron in human plasma. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research. The method meets the general requirements for bioanalytical method validation.
References
Application Notes and Protocols: A Cell-Based Assay for Screening 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel. Unlike other serotonin receptors that are G protein-coupled, the 5-HT3 receptor mediates fast synaptic transmission. Composed of five subunits arranged around a central pore, the receptor is permeable to cations such as sodium (Na+), potassium (K+), and calcium (Ca2+). Binding of serotonin to the 5-HT3 receptor triggers the channel to open, leading to neuronal depolarization and excitation.
5-HT3 receptors are widely distributed throughout the central and peripheral nervous systems, including in brain regions associated with emesis and in the gastrointestinal tract. This distribution underscores their role in various physiological processes. Consequently, 5-HT3 receptor antagonists are of significant therapeutic interest and are clinically used for the management of nausea and vomiting, particularly that induced by chemotherapy, as well as for irritable bowel syndrome.
Developing novel and more effective 5-HT3 receptor antagonists requires robust and reliable screening assays. This document provides detailed protocols for a cell-based functional assay to identify and characterize 5-HT3 receptor antagonists using calcium imaging. This assay is suitable for high-throughput screening and provides quantitative data on the potency of antagonist compounds.
5-HT3 Receptor Signaling Pathway
Upon activation by serotonin, the 5-HT3 receptor channel opens, allowing an influx of cations, including Ca2+. This initial influx of extracellular Ca2+ can further trigger a larger release of calcium from intracellular stores, such as the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR). The subsequent increase in cytosolic calcium concentration activates various downstream signaling pathways, including the Ca2+/Calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase (ERK) pathways.
Experimental Workflow for Antagonist Screening
The screening process involves several key steps, starting from maintaining a stable cell line expressing the 5-HT3 receptor to acquiring and analyzing data from a calcium flux assay. The workflow is designed to first measure the response to an agonist and then to assess the inhibitory effect of potential antagonists.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor (e.g., from Charles River). Other suitable cell lines include tsA-201, SH-SY5Y, or HT-29.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT3 Agonist: Serotonin (5-Hydroxytryptamine hydrochloride).
-
Control Antagonist: Ondansetron or Palonosetron.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Plates: 96-well, black-walled, clear-bottom microplates.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol 1: Cell Culture and Seeding
-
Cell Maintenance: Culture the HEK293-5HT3A cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Assay: a. Harvest the cells using trypsin-EDTA. b. Resuspend the cells in fresh culture medium and perform a cell count. c. Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium. d. Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.
Protocol 2: Calcium Flux Assay
-
Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. b. Gently remove the culture medium from the cell plate. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at
Application Notes and Protocols for the Use of Granisetron in the Study of Chemotherapy-Induced Emesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced emesis (CIE) is a significant and distressing side effect of many cancer treatments, impacting patient quality of life and treatment compliance. Granisetron, a potent and highly selective serotonin 5-HT3 receptor antagonist, is a cornerstone in the management of CIE. These application notes provide a comprehensive overview of the use of Granisetron in preclinical and clinical research settings, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
Chemotherapeutic agents can induce cellular damage in the gastrointestinal tract, leading to the release of large amounts of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells. This serotonin activates 5-HT3 receptors located on vagal afferent nerve terminals in the gut. Activation of these receptors transmits signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing nausea and vomiting.
Granisetron exerts its antiemetic effect by selectively and competitively blocking these 5-HT3 receptors, both peripherally on the vagal nerve terminals and centrally in the CTZ. By inhibiting the binding of serotonin, Granisetron effectively interrupts the signaling pathway that triggers the emetic reflex.
Troubleshooting & Optimization
Technical Support Center: Optimizing Granisetron Dosage for Rodent Behavioral Studies
Welcome to the technical support center for researchers utilizing Granisetron in rodent behavioral studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during behavioral experiments with Granisetron.
Q1: What is the recommended starting dose of Granisetron for my behavioral study?
A1: The optimal dose of Granisetron is highly dependent on the specific behavioral paradigm, the rodent species and strain, and the research question. Based on published literature, a general starting point for exploratory studies would be in the range of 0.1 - 1.0 mg/kg for both rats and mice, administered intraperitoneally (i.p.) or subcutaneously (s.c.). It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: I am not observing any behavioral effect with Granisetron. What could be the issue?
A2: Several factors could contribute to a lack of observed effect. Consider the following troubleshooting steps:
-
Dosage: The dose may be too low or too high. 5-HT3 receptor antagonists can sometimes exhibit a U-shaped dose-response curve.[1] A comprehensive dose-response study is recommended.
-
Administration Route and Timing: Ensure the administration route is appropriate and that the timing of injection allows for sufficient drug absorption and distribution to the target tissues before behavioral testing. For i.p. and s.c. injections, a pre-treatment time of 30 minutes is commonly used.[2][3]
-
Habituation and Handling: Insufficient habituation of the animals to the experimental setup and handling by the experimenter can lead to high baseline levels of stress and anxiety, potentially masking the effects of the drug.[4]
-
Supplier and Formulation: Verify the quality and stability of your Granisetron compound. Ensure it is properly dissolved and the vehicle is appropriate and does not have behavioral effects on its own.
-
Behavioral Paradigm Sensitivity: The chosen behavioral test may not be sensitive to modulation by the 5-HT3 receptor system for the specific behavior you are investigating.
Q3: My animals are showing unexpected side effects, such as hyperactivity or sedation. What should I do?
A3: While Granisetron is generally well-tolerated at therapeutic doses, off-target effects or dose-dependent side effects can occur.
-
Dose Reduction: The most immediate step is to lower the dose. High doses of Granisetron have been associated with central nervous system stimulation.
-
Locomotor Activity Assessment: It is crucial to assess the impact of your Granisetron dosage on general locomotor activity using a test like the Open Field Test. This will help you differentiate between a specific effect on the behavior of interest and a general effect on activity levels.
-
Observation: Carefully observe the animals for any other signs of distress or adverse reactions.
Q4: There is high variability in the behavioral data between my animals. How can I reduce this?
A4: High variability is a common challenge in behavioral research.[5] Here are some strategies to minimize it:
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Standardize Procedures: Ensure all experimental procedures, including animal handling, injection technique, and behavioral testing, are performed consistently for all animals by the same experimenter.
-
Control Environmental Factors: Maintain consistent environmental conditions such as lighting, temperature, and noise levels in both the housing and testing rooms.
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Counterbalance Experimental Groups: Randomize and counterbalance the order of testing for different treatment groups to avoid time-of-day effects.
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Increase Sample Size: A larger sample size can help to increase the statistical power of your study and reduce the impact of individual animal variability.
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Acclimatization: Allow sufficient time for animals to acclimatize to the testing room before starting the experiment.
Data Presentation: Granisetron Dosage in Rodent Behavioral Studies
The following tables summarize effective dosages of Granisetron reported in various rodent behavioral studies.
Table 1: Granisetron Dosage for Anxiety-Related Behaviors
| Behavioral Test | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus Maze | Mice | s.c. | 0.01 - 1.0 mg/kg | Anxiolytic-like effects | |
| Light-Dark Box | Mice | s.c. | 0.01 - 1.0 mg/kg | Anxiolytic-like effects | |
| Potentiated Acoustic Startle | Rats | s.c. | 0.03 - 0.3 mg/kg | Attenuation of startle response |
Table 2: Granisetron Dosage for Learning and Memory
| Behavioral Test | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Passive Avoidance | Mice | i.p. | 1 - 10 µg/kg | Enhanced memory | |
| Morris Water Maze | TgSwDI Mice | Osmotic minipump | 3 mg/kg/day | Cognitive improvement | |
| Radial Arm Maze | Rats | i.p. | 3 mg/kg | No improvement in CCH-induced memory impairment |
Table 3: Granisetron Dosage for Other Behavioral Paradigms
| Behavioral Test | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Forced Swim Test | Albino Mice | Oral | 0.5 mg/kg | Antidepressant-like effect | |
| Tail Suspension Test | Albino Mice | Oral | 0.5 mg/kg | Antidepressant-like effect | |
| Brain Stimulation Reward | Rats | s.c. | 0.003 - 3 mg/kg | Attenuation of morphine-induced reward potentiation at the highest dose | |
| Formalin Test | Albino Mice | i.p. | 0.1 - 10.0 mg/kg | Dose-dependent analgesia |
Experimental Protocols
Below are detailed methodologies for key behavioral experiments.
Elevated Plus-Maze (EPM) Protocol for Mice
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer Granisetron or vehicle control (e.g., saline) i.p. or s.c. 30 minutes before placing the mouse on the maze.
-
Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Score the number of entries into the open and closed arms.
-
Anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Morris Water Maze (MWM) Protocol for Rats
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
Procedure:
-
Habituation: Handle the rats for several days before the start of the experiment.
-
Drug Administration: Administer Granisetron or vehicle control daily before the training sessions.
-
Acquisition Phase (e.g., 5 days):
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Conduct 4 trials per day for each rat.
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For each trial, place the rat in the water at one of four quasi-random start locations, facing the pool wall.
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Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
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Allow the rat to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Probe Trial (Day 6):
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Remove the platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for a set time (e.g., 60 seconds).
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Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During acquisition, a decrease in the latency to find the platform indicates learning.
-
In the probe trial, a significant preference for the target quadrant indicates spatial memory.
-
Visualizations
Signaling Pathway of Granisetron
Caption: Granisetron blocks serotonin binding to 5-HT3 receptors, preventing ion channel opening and subsequent neuronal depolarization.
Experimental Workflow for a Rodent Behavioral Study
Caption: A typical workflow for conducting a rodent behavioral study with drug administration.
Troubleshooting Logic for Unexpected Behavioral Outcomes
Caption: A decision tree to troubleshoot unexpected results in Granisetron behavioral studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Effect of granisetron on morphine-induced analgesia in mice by formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memory enhancing effects of granisetron (BRL 43694) in a passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Granisetron Efficacy Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Granisetron. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and enhance the reliability of your efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Granisetron experiments, providing potential causes and actionable solutions.
Q1: We are observing significant inter-individual variability in the antiemetic response to Granisetron in our animal models. What are the potential causes and how can we mitigate this?
A1: Significant variability in response to Granisetron is a known challenge and can stem from several factors. Here’s a troubleshooting guide:
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Genetic Factors: Polymorphisms in cytochrome P450 (CYP) enzymes, which are responsible for metabolizing Granisetron, are a primary source of variability. Specifically, variations in CYP1A1 and CYP3A5 genes can alter the drug's clearance and exposure.[1]
-
Solution: If feasible, genotype your animal models for relevant CYP enzyme polymorphisms. This will allow for stratification of animals and may explain some of the observed variability.
-
-
Physiological State: Factors such as age, sex, and underlying health conditions can influence drug metabolism and response.
-
Solution: Ensure your study groups are well-matched for age and sex. Document and consider any underlying health differences in your analysis. For clinical studies, stratifying patients based on these factors is recommended.
-
-
Drug Administration and Formulation: Inconsistent drug administration (e.g., slight variations in injection volume or site) or issues with the formulation's stability and solubility can lead to variable drug exposure.
-
Solution: Standardize your drug administration protocol meticulously. Prepare fresh solutions of Granisetron hydrochloride for each experiment, as aqueous solutions are not recommended for storage for more than a day.[2] For oral formulations, ensure consistent administration relative to feeding times.
-
-
Emetogenic Challenge: The intensity and timing of the emetogenic stimulus (e.g., cisplatin dose) can impact the perceived efficacy of Granisetron.
-
Solution: Use a standardized and consistent protocol for inducing emesis. Ensure the dose and administration route of the emetogenic agent are identical across all animals.
-
Q2: Our Granisetron stock solution appears cloudy/precipitated. Is it still usable?
A2: No, a cloudy or precipitated solution should not be used. Granisetron hydrochloride is readily soluble in water and normal saline at 20°C.[3] Cloudiness or precipitation indicates a potential issue with solubility or stability.
-
Potential Causes:
-
Incorrect Solvent: While soluble in aqueous solutions, using an inappropriate solvent or buffer could lead to precipitation.
-
Low Temperature: Storing the solution at a very low temperature might cause the drug to fall out of solution.
-
Contamination: The solution may have been contaminated.
-
-
Solutions:
-
Prepare fresh solutions using sterile, pyrogen-free 0.9% Sodium Chloride or 5% Dextrose.[3]
-
Granisetron hydrochloride solutions have been shown to be stable for at least 24 hours at room temperature when diluted in these solutions.[3]
-
Always visually inspect parenteral drug products for particulate matter and discoloration before administration.
-
Q3: We are seeing inconsistent results in our cisplatin-induced emesis model in rats. How can we improve the reliability of this model?
A3: The cisplatin-induced emesis model in rats, which often relies on measuring pica (the consumption of non-nutritive substances like kaolin) as a surrogate for nausea and vomiting, can be influenced by several factors.
-
Acclimatization: Rats need to be properly acclimatized to the housing, diet, and the presence of kaolin before the experiment begins.
-
Protocol: Allow for a baseline period of at least 7 days for the rats to acclimate. During this time, measure baseline kaolin, food, and water intake daily.
-
-
Cisplatin Dosing: The dose of cisplatin can affect the timing and duration of the emetic response. Higher doses may induce a more acute response.
-
Protocol: A dose of 6 mg/kg (intraperitoneal injection) is commonly used to induce a robust pica response in the 0-24 hour period.
-
-
Data Collection: Accurately measuring kaolin consumption is critical.
-
Protocol: Weigh the kaolin, food, and water containers at the same time each day. Account for any spillage to ensure accurate intake measurements.
-
-
Confounding Factors: Stress from handling or other environmental factors can influence feeding behavior and kaolin consumption.
-
Solution: Handle the rats consistently and minimize environmental stressors.
-
Q4: What are the key drug interactions to be aware of when conducting co-administration studies with Granisetron?
A4: Granisetron is metabolized by the cytochrome P-450 3A subfamily of enzymes. Therefore, co-administration with drugs that induce or inhibit these enzymes can alter Granisetron's clearance and half-life.
-
CYP3A Inducers: Drugs like phenobarbital can increase the clearance of Granisetron, potentially reducing its efficacy.
-
CYP3A Inhibitors: Drugs like ketoconazole can decrease the metabolism of Granisetron, potentially increasing its plasma concentration and the risk of side effects.
-
Serotonergic Drugs: Concomitant use of other serotonergic drugs can increase the risk of serotonin syndrome.
-
QT Prolonging Drugs: Granisetron can prolong the QT interval, and this effect may be additive with other drugs that also have this effect.
Data Presentation: Factors Influencing Granisetron Pharmacokinetics
The following tables summarize quantitative data on key factors that contribute to variability in Granisetron's efficacy.
Table 1: Impact of Genetic Polymorphisms on Granisetron Pharmacokinetics in Pregnant Women
| Genotype | Effect on Granisetron Pharmacokinetics | Reference |
| CYP3A53 (homozygous) | Significantly lower clearance and increased Area Under the Curve (AUC) compared to non-homozygous individuals. | |
| CYP1A12A (carrier) | Significantly higher clearance and decreased AUC compared to non-carriers. |
Table 2: Dose-Response Relationship of Intravenous Granisetron in High-Dose Cisplatin-Induced Emesis
| Granisetron Dose | Major Response Rate* | Complete Response Rate** | Reference |
| 5 mcg/kg | 23% | 18% | |
| 10 mcg/kg | 57% | 41% | |
| 20 mcg/kg | 58% | 40% | |
| 40 mcg/kg | 60% | 47% |
*Major Response: ≤ 2 vomiting/retching episodes, no rescue antiemetic. **Complete Response: No vomiting/retching, no rescue antiemetic.
Table 3: Pharmacokinetic Parameters of Granisetron in Healthy Adults
| Parameter | Oral Administration (2 mg) | Transdermal System (52 cm²) | Reference |
| Time to Max. Concentration (Tmax) | 2 hours | 48 hours | |
| Average Concentration (Cavg) over 5-6 days | 2.6 ng/mL | 2.2 ng/mL | |
| Total Exposure (AUC) | 306 ng·h/mL (over 5 days) | 420 ng·h/mL (over 6 days) |
Table 4: Physicochemical Properties of Granisetron Hydrochloride
| Property | Value | Reference |
| Melting Point | 219 °C | |
| LogP | 2.6 | |
| Solubility in Water | Readily soluble | |
| Stability in 0.9% NaCl or 5% Dextrose | Stable for at least 24 hours at room temperature |
Experimental Protocols
Protocol: Cisplatin-Induced Kaolin Consumption (Pica) Model in Rats for Antiemetic Efficacy Testing
This protocol details a standard method for assessing the antiemetic efficacy of Granisetron in a rat model of cisplatin-induced nausea.
1. Animals and Housing:
-
Use adult male Sprague-Dawley or Wistar rats.
-
House rats individually in cages that allow for the separate measurement of food, water, and kaolin intake.
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to standard rat chow and water.
2. Acclimatization (7 days):
-
Allow rats to acclimate to the housing conditions for at least 7 days before the start of the experiment.
-
During this period, provide a separate container with kaolin (hydrated aluminum silicate).
-
Measure and record the daily consumption of kaolin, food, and water for each rat to establish a baseline.
3. Experimental Groups:
-
Divide the rats into at least three groups:
-
Vehicle Control: Receives the vehicle for both the antiemetic and the emetogenic agent.
-
Cisplatin Control: Receives the vehicle for the antiemetic and cisplatin.
-
Granisetron + Cisplatin: Receives Granisetron followed by cisplatin.
-
-
Additional groups can be included to test different doses of Granisetron.
4. Drug Administration:
-
Granisetron: Dissolve Granisetron hydrochloride in sterile 0.9% saline. Administer the desired dose (e.g., 0.5 mg/kg) via gastric lavage or intraperitoneal injection 30-60 minutes before cisplatin administration.
-
Cisplatin: Dissolve cisplatin in sterile 0.9% saline. Administer a single dose of 6 mg/kg via intraperitoneal injection.
5. Data Collection (72 hours post-cisplatin):
-
At 24, 48, and 72 hours after cisplatin injection, measure and record the consumption of kaolin, food, and water for each rat.
-
Be sure to account for any spillage to ensure accurate measurements.
6. Data Analysis:
-
Calculate the change in kaolin consumption from baseline for each rat at each time point.
-
Compare the kaolin consumption between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in kaolin consumption in the Granisetron-treated group compared to the cisplatin control group indicates antiemetic efficacy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Granisetron's mechanism of action via 5-HT3 receptor antagonism.
Caption: Workflow for the rat pica model of cisplatin-induced emesis.
Caption: Key factors contributing to variability in Granisetron efficacy studies.
References
- 1. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Granisetron Metabolism in Long-Term Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the long-term metabolism of the antiemetic drug Granisetron.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question: We are observing high interindividual variability in Granisetron plasma concentrations in our long-term study. What are the likely metabolic causes and how can we adjust our protocol?
Answer: High interindividual variability in Granisetron pharmacokinetics is a known issue and is primarily attributed to genetic polymorphisms in the cytochrome P450 (CYP) enzymes responsible for its metabolism. The main enzymes involved are CYP3A4, CYP3A5, and CYP1A1. Polymorphisms in the genes for these enzymes can lead to significant differences in metabolic rates between individuals.
Troubleshooting Steps:
-
Genetic Screening: Implement pre-study genotyping for key polymorphisms in CYP3A5 (e.g., CYP3A53) and CYP1A1 (e.g., CYP1A12A). This allows for the stratification of subjects into poor, intermediate, and extensive metabolizer groups.
-
Phenotyping: If genotyping is not feasible, consider a phenotyping approach using a probe drug to assess metabolic activity before commencing the long-term study.
-
Statistical Analysis: Adjust statistical models to include metabolizer status as a covariate. This can help to explain the variance in pharmacokinetic and pharmacodynamic data.
Data on Genetic Influence on Granisetron Clearance:
| Genetic Variant | Effect on Granisetron Metabolism | Impact on Pharmacokinetics | Citation |
| CYP3A53 (Homozygous) | Reduced enzyme activity | Significantly lower clearance, increased Area Under the Curve (AUC) | |
| `CYP1A1 |
Validation & Comparative
A Comparative In Vitro Analysis of Granisetron and Ondansetron for 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used 5-HT3 receptor antagonists, Granisetron and Ondansetron, focusing on their in vitro pharmacological properties. The information presented herein is intended to assist researchers in understanding the nuanced differences between these two compounds at the molecular and cellular levels.
Quantitative Comparison of Receptor Interactions
The following table summarizes key in vitro parameters for Granisetron and Ondansetron, providing a quantitative basis for comparing their interaction with the 5-HT3 receptor.
| Parameter | Granisetron | Ondansetron | Experimental System | Reference |
| Receptor Binding Affinity (pKi) | 9.15 (9.02-9.28) | 8.70 (8.64-8.77) | Rat Cortical Membranes ([3H]GR65630 displacement) | [1] |
| Receptor Antagonism (pA2) | 9.44 ± 0.40 | 8.63 (8.23-9.68) | Rat Isolated Vagus Nerve | [1] |
| Dissociation Rate Constant (k_off) | 0.13 min⁻¹ | 0.58 min⁻¹ | Not Specified | [2] |
| IC50 (vs. 5-HT) | Not directly comparable | Not directly comparable | Xenopus oocytes expressing 5-HT3A receptors | [2] |
Mechanism of Action and Signaling Pathway
Both Granisetron and Ondansetron are potent and selective competitive antagonists of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to the rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), resulting in neuronal depolarization.
The downstream signaling cascade following 5-HT3 receptor activation can involve calcium-dependent pathways. An influx of extracellular Ca²⁺ can trigger further calcium release from intracellular stores and activate downstream effectors such as Calmodulin-dependent kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway. By competitively blocking the binding of serotonin, Granisetron and Ondansetron prevent this signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are outlines of key experimental protocols used to characterize and compare 5-HT3 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To measure the displacement of a high-affinity radiolabeled 5-HT3 antagonist (e.g., [3H]GR65630) by unlabeled Granisetron or Ondansetron in a preparation of cells or tissues expressing the 5-HT3 receptor.
Materials:
-
Biological Sample: Membranes from cells (e.g., HEK293, CHO) or tissues (e.g., rat cerebral cortex) known to express 5-HT3 receptors.
-
Radioligand: [3H]GR65630 or another suitable high-affinity 5-HT3 antagonist.
-
Unlabeled Ligands: Granisetron, Ondansetron, and a non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT3 antagonist).
-
Buffers: Incubation buffer (e.g., Tris-HCl with appropriate ions), wash buffer.
-
Equipment: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Granisetron or Ondansetron).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 (the concentration of unlabeled ligand that displaces 50% of the specifically bound radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Schild Analysis
Schild analysis is a classical pharmacological method used to determine the dissociation constant (Kb) and to characterize the nature of antagonism (e.g., competitive vs. non-competitive).
Objective: To determine the pA2 value for Granisetron and Ondansetron, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Materials:
-
Biological System: An isolated tissue preparation (e.g., rat vagus nerve) or a cell-based assay where a functional response to a 5-HT3 agonist can be measured.
-
Agonist: Serotonin (5-HT).
-
Antagonists: Granisetron and Ondansetron.
-
Equipment: A system to measure the functional response (e.g., electrophysiological recording setup).
Procedure:
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (5-HT) alone to determine its EC50.
-
Antagonist Incubation: Incubate the preparation with a fixed concentration of the antagonist (Granisetron or Ondansetron) for a sufficient time to reach equilibrium.
-
Agonist Curve in Presence of Antagonist: In the continued presence of the antagonist, generate a new concentration-response curve for the agonist.
-
Repeat: Repeat steps 2 and 3 with several different concentrations of the antagonist.
-
Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Schild Plot: Plot the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
pA2 Determination: The x-intercept of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the function of ion channels, such as the 5-HT3 receptor, expressed in the membrane of Xenopus oocytes.
Objective: To measure the inhibitory effect of Granisetron and Ondansetron on the ion currents elicited by the application of a 5-HT3 agonist.
Materials:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the 5-HT3 receptor.
-
Solutions: Oocyte Ringer's solution (OR-2), recording solution.
-
Agonist and Antagonists: 5-HT, Granisetron, Ondansetron.
-
Equipment: Microinjection setup, two-electrode voltage clamp amplifier, microelectrodes, perfusion system.
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.
-
cRNA Injection: Inject the oocytes with the cRNA encoding the 5-HT3 receptor and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Agonist Application: Apply the 5-HT3 agonist (e.g., 5-HT) to the oocyte and record the inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the antagonist (Granisetron or Ondansetron) and record the resulting current.
-
Data Analysis: Determine the concentration of the antagonist required to inhibit the agonist-induced current by 50% (IC50).
Conclusion
In vitro studies demonstrate that both Granisetron and Ondansetron are potent and selective competitive antagonists of the 5-HT3 receptor. Granisetron generally exhibits a higher binding affinity (lower Ki) and a slower dissociation rate compared to Ondansetron, suggesting a more prolonged receptor blockade. These molecular differences may underlie some of the observed variations in their clinical efficacy and duration of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other 5-HT3 receptor modulators.
References
- 1. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Granisetronum: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Granisetronum in a Research Environment
This compound, an indazole derivative, is a selective 5-HT3 receptor antagonist used as an antiemetic. As with many pharmaceutical compounds, particularly those with cytotoxic potential, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedural steps for the safe handling and disposal of this compound waste in a research setting.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double gloving recommended) | Prevents skin contact and absorption. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Respiratory Protection | N95 or higher respirator | Recommended when handling powders or creating aerosols. |
II. Waste Segregation and Containment
Proper segregation of waste at the point of generation is a critical step in the safe disposal of this compound. All waste streams contaminated with this compound must be treated as cytotoxic waste.
Table 2: this compound Waste Streams and Containment Procedures
| Waste Stream | Description | Container Type | Labeling |
| Sharps | Needles, syringes, glass vials, pipettes, etc. | Puncture-resistant, leak-proof sharps container | "Cytotoxic Sharps" or "Chemotherapy Sharps" |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, plasticware, etc. | Leak-proof, sealable plastic bags or containers (double bagging recommended) | "Cytotoxic Waste" or "Chemotherapy Waste" |
| Liquid Waste | Unused or expired solutions, contaminated buffers, etc. | Leak-proof, shatter-resistant, sealable containers | "Cytotoxic Liquid Waste" or "Chemotherapy Liquid Waste" |
III. Decontamination and Spill Management
Accidental spills of this compound should be managed immediately to prevent widespread contamination. A well-stocked spill kit is essential for any laboratory handling this compound.
Experimental Protocol: General Decontamination of Surfaces
Note: This is a general protocol for cytotoxic drugs. The efficacy for this compound should be validated in your specific laboratory setting.
-
Preparation of Decontamination Solution: Prepare a fresh solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach, resulting in a final concentration of approximately 0.5% sodium hypochlorite).
-
Containment of Spill: Cordon off the spill area. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Application of Decontaminant: Apply the sodium hypochlorite solution to the spill area, starting from the outer edge and working inwards.
-
Contact Time: Allow a contact time of at least 10-15 minutes.
-
Neutralization (for metal surfaces): To prevent corrosion of stainless steel surfaces, neutralize the bleach with a 1% sodium thiosulfate solution.
-
Cleaning: Clean the area with a detergent solution and wipe dry with clean absorbent pads.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
V. Final Disposal Method
The recommended and most effective method for the final disposal of this compound and all associated contaminated materials is high-temperature incineration by a licensed hazardous waste disposal company.[2] This method ensures the complete destruction of the active pharmaceutical ingredient. Do not dispose of this compound waste via landfill or sewer systems.
VI. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the properties of this compound and the required disposal considerations.
Caption: Relationship between this compound properties and disposal procedures.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
